molecular formula C12H22O B013564 4,4-Dipropylcyclohexan-1-one CAS No. 123018-62-2

4,4-Dipropylcyclohexan-1-one

Cat. No. B013564
CAS RN: 123018-62-2
M. Wt: 182.3 g/mol
InChI Key: RPZMJERYWZOQJX-UHFFFAOYSA-N
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Description

4,4-Dipropylcyclohexan-1-one, also known as 4,4-dipropylcyclohexanol, is a cyclic ketone that is used in a variety of scientific and industrial applications. It is a colorless, low-volatility liquid with a boiling point of 161°C and a flash point of 81°C. 4,4-Dipropylcyclohexan-1-one has been used as an intermediate in the synthesis of various compounds, as a reagent for organic synthesis, and as a solvent for organic reactions. It has also been used as a starting material for the production of polyurethane polymers, and in the manufacture of pharmaceuticals and other chemicals.

properties

IUPAC Name

4,4-dipropylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZMJERYWZOQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC(=O)CC1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379763
Record name 4,4-dipropylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dipropylcyclohexan-1-one

CAS RN

123018-62-2
Record name 4,4-dipropylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4,4-Dipropyl-2-cyclohexenone (2.0 g) was dissolved in ethanol (20 ml), 10% palladium/carbon (200 mg) was added to the solution, and the mixture was hydrogenated at 25° C. The catalyst was removed by filtration from the reaction mixture, and the solvent was removed in vacuo to give 4,4-dipropylcyclohexanone. The product was dissolved in methanol/water=1/1 (20 ml). Hydroxylamine hydrochloride (1.55 g) and sodium acetate (1.83 g) were added to the solution, and the mixture was stirred with heating at 50° C. for 12 hours. After removing the methanol in vacuo, the residue was extracted with ethyl acetate. The organic layer was washed with water, and the solvent was removed in vacuo. The residue was purified by a silica gel chromatography (eluent: gradient from 100% hexane/0% ethyl acetate to 0% hexane/100% ethyl acetate) to give 1.4 g of 4,4-dipropylcyclohexanone oxime. A solution of the product in tetrahydrofuran (10 ml) was added dropwise to a solution of lithium aluminium hydride (420 mg) in tetrahydrofuran (10 ml) under ice-cooling, and the mixture was stirred. After 3 hours, the reaction was quenched by adding water (0.42 ml), 15% aqueous sodium hydroxide (0.42 ml), and then water (1.26 ml) dropwise to the reaction mixture. The precipitate was filtered off and then the solvent was removed in vacuo. The residue was dissolved in 2 mol/l aqueous hydrochloric acid, washed with diethyl ether, basified with 2 mol/l aqueous sodium hydroxide, and then extracted with chloroform. The organic layer was concentrated under reduced pressure to give 165 mg of 4,4-dipropylcyclohexylamine. The product (100 mg) was dissolved in ethyl acetate (5 ml), and 4-hydroxy-3-methoxyphenyacetic acid (100 mg) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (110 mg) were added to the solution, and the mixture was stirred at 25° C. for 12 hours. The reaction mixture was washed with water and then the solvent was removed in vacuo. The residue was purified by a silica gel chromatography (eluent: gradient from 100% hexane/0% ethyl acetate to 0% hexane/100% ethyl acetate) to give 120 mg of the desired compound.
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Synthesis routes and methods II

Procedure details

To a suspension of 10% palladium on carbon (0.1 equivalents) in ethyl acetate was added 4,4 dipropylcyclohex-2-enone, prepared as described in Example 3. The reaction mixture was hydrogenated at 300N/m2 hydrogen in a Parr hydrogenation apparatus at room temperature until hydrogen uptake has ceased (0.5-5 hours). The catalyst was removed by filtration through celite and the filtrate was concentrated to give the desired product as a colorless oil. The product was used without further purification. Yield 98%.
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Yield
98%

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